molecular formula C46H55NO16 B14093239 O-BOC-N-PyruvylDocetaxel

O-BOC-N-PyruvylDocetaxel

Cat. No.: B14093239
M. Wt: 877.9 g/mol
InChI Key: WDUSAUGMDDMKKZ-NJKZONDDSA-N
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Description

O-BOC-N-PyruvylDocetaxel is a chemically modified derivative of docetaxel, a well-known chemotherapeutic agent. This compound is characterized by the addition of a tert-butoxycarbonyl (BOC) group and a pyruvyl group to the docetaxel molecule. The chemical name of this compound is (2aR,4R,4aS,9S,11S,12S,12aR,12bS)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-Dodecahydro-4,9,11,12,12b-pentahydroxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5,6-dione 12b-acetate, 12-benzoate, 9-ester .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-BOC-N-PyruvylDocetaxel involves the protection of hydroxyl groups in docetaxel using tert-butoxycarbonyl (BOC) groups. This is typically achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

O-BOC-N-PyruvylDocetaxel undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to remove the BOC protecting groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected docetaxel derivatives, oxidized docetaxel, and substituted docetaxel compounds .

Scientific Research Applications

O-BOC-N-PyruvylDocetaxel has a wide range of applications in scientific research:

Mechanism of Action

O-BOC-N-PyruvylDocetaxel exerts its effects by interfering with the normal function of microtubule growth. Similar to docetaxel, it hyper-stabilizes the structure of microtubules, preventing their depolymerization. This disrupts the cell’s ability to use its cytoskeleton in a flexible manner, ultimately leading to cell death . The molecular targets include tubulin, a protein that forms microtubules, and the pathways involved are related to cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-BOC-N-PyruvylDocetaxel is unique due to the presence of both BOC and pyruvyl groups, which provide additional stability and modify its pharmacokinetic properties. These modifications can potentially enhance its efficacy and reduce side effects compared to unmodified docetaxel .

Properties

Molecular Formula

C46H55NO16

Molecular Weight

877.9 g/mol

IUPAC Name

[(2S,3R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonyloxy]-3-(2-oxopropanoylamino)-3-phenylpropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C46H55NO16/c1-23-28(59-40(55)34(60-41(56)63-42(4,5)6)32(47-38(53)24(2)48)26-16-12-10-13-17-26)21-46(57)37(61-39(54)27-18-14-11-15-19-27)35-44(9,36(52)33(51)31(23)43(46,7)8)29(50)20-30-45(35,22-58-30)62-25(3)49/h10-19,28-30,32-35,37,50-51,57H,20-22H2,1-9H3,(H,47,53)/t28-,29-,30?,32-,33+,34+,35-,37-,44+,45?,46?/m0/s1

InChI Key

WDUSAUGMDDMKKZ-NJKZONDDSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](CC4C([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C(=O)C)OC(=O)OC(C)(C)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C(=O)C)OC(=O)OC(C)(C)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Origin of Product

United States

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